2-[(5-Methoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid
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Overview
Description
2-(5-Methoxy-1-phenyl-1H-pyrazole-3-carboxamido)benzoic acid is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxy-1-phenyl-1H-pyrazole-3-carboxamido)benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of phenylhydrazine with an appropriate β-diketone under acidic conditions.
Methoxylation: The next step involves the introduction of the methoxy group at the 5-position of the pyrazole ring. This can be done using methanol in the presence of a suitable catalyst.
Carboxamidation: The carboxamido group is introduced at the 3-position of the pyrazole ring through a reaction with an appropriate carboxylic acid derivative.
Coupling with Benzoic Acid: The final step involves the coupling of the pyrazole derivative with benzoic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxy-1-phenyl-1H-pyrazole-3-carboxamido)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamido group can be reduced to an amine group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 2-(5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxamido)benzoic acid.
Reduction: Formation of 2-(5-Methoxy-1-phenyl-1H-pyrazole-3-aminobenzoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(5-Methoxy-1-phenyl-1H-pyrazole-3-carboxamido)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Methoxy-1-phenyl-1H-pyrazole-3-carboxamido)benzoic acid involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxamido)benzoic acid
- 2-(5-Methoxy-1-phenyl-1H-pyrazole-3-aminobenzoic acid
- 2-(5-Methoxy-1-phenyl-1H-pyrazole-3-carboxamido)benzamide
Uniqueness
2-(5-Methoxy-1-phenyl-1H-pyrazole-3-carboxamido)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
55228-54-1 |
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Molecular Formula |
C18H15N3O4 |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
2-[(5-methoxy-1-phenylpyrazole-3-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C18H15N3O4/c1-25-16-11-15(20-21(16)12-7-3-2-4-8-12)17(22)19-14-10-6-5-9-13(14)18(23)24/h2-11H,1H3,(H,19,22)(H,23,24) |
InChI Key |
OPXMKJJFSZRDDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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